REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]([NH2:6])=[O:5])#[N:2].[OH-].[Li+].C1(=O)[N:13](CC(=O)C)[C:12](=O)[C:11]2=CC=CC=[C:10]12.CCCCCCCCCCCCCCCCO.C[O-].[Na+]>CN(C=O)C.CO>[NH2:2][C:1]1[NH:13][CH:12]=[C:11]([CH3:10])[C:3]=1[C:4]([NH2:6])=[O:5] |f:1.2,5.6|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
62 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)N
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1CC(C)=O)=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCCCCCO
|
Name
|
sodium methoxide
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
it was stirred at room temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring at room temperature for 5 min
|
Duration
|
5 min
|
Type
|
WASH
|
Details
|
rinse (50 ml)
|
Type
|
TEMPERATURE
|
Details
|
This mixture was heated at 60-65° C. for 2 h
|
Duration
|
2 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1NC=C(C1C(=O)N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |